methyl 1-tert-butyl-3-cyano-6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
CAS No.:
Cat. No.: VC14654964
Molecular Formula: C15H17N3O2
Molecular Weight: 271.31 g/mol
* For research use only. Not for human or veterinary use.
![methyl 1-tert-butyl-3-cyano-6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate -](/images/structure/VC14654964.png)
Specification
Molecular Formula | C15H17N3O2 |
---|---|
Molecular Weight | 271.31 g/mol |
IUPAC Name | methyl 1-tert-butyl-3-cyano-6-methylpyrrolo[2,3-b]pyridine-4-carboxylate |
Standard InChI | InChI=1S/C15H17N3O2/c1-9-6-11(14(19)20-5)12-10(7-16)8-18(13(12)17-9)15(2,3)4/h6,8H,1-5H3 |
Standard InChI Key | KPQSSPOCVFNQBF-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C2C(=CN(C2=N1)C(C)(C)C)C#N)C(=O)OC |
Introduction
Chemical Structure and Molecular Properties
The molecular formula of methyl 1-tert-butyl-3-cyano-6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is C₁₅H₁₇N₃O₂, with a molecular weight of 271.31 g/mol. Its IUPAC name reflects the substituent positions: the tert-butyl group at N1, cyano at C3, methyl at C6, and a methyl ester at C4. The canonical SMILES string, CC1=CC(=C2C(=CN(C2=N1)C(C)(C)C)C#N)C(=O)OC
, encodes this arrangement .
Table 1: Key Structural Identifiers
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₇N₃O₂ |
Molecular Weight | 271.31 g/mol |
IUPAC Name | Methyl 1-tert-butyl-3-cyano-6-methylpyrrolo[2,3-b]pyridine-4-carboxylate |
SMILES | CC1=CC(=C2C(=CN(C2=N1)C(C)(C)C)C#N)C(=O)OC |
InChIKey | KPQSSPOCVFNQBF-UHFFFAOYSA-N |
PubChem CID | 71833089 |
Crystal Structure (CCDC) | 703680 |
The compound’s crystal structure (CCDC 703680) reveals a planar pyrrolopyridine core with substituents adopting orientations that minimize steric strain . The tert-butyl group at N1 induces steric hindrance, potentially influencing binding interactions in biological systems.
Synthesis and Optimization Strategies
Synthesis typically involves multi-step reactions starting from pyrrole or pyridine precursors. A common route begins with 2-amino-1-tert-butyl-4-cyanopyrrole, which undergoes cyclization and functionalization. Advanced techniques like microwave-assisted synthesis and ultrasound irradiation have been employed to enhance yields (reported up to 68%) and reduce reaction times from hours to minutes.
For example, the patent WO2006063167A1 describes analogous syntheses where brominated intermediates are coupled with aromatic acids under Suzuki-Miyaura conditions . While specific details for this compound are proprietary, the general methodology involves:
-
Protection of the pyrrole nitrogen with a tert-butyl group.
-
Cyano group introduction via nucleophilic substitution.
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Esterification at C4 using methyl chloroformate.
Comparative studies highlight that microwave irradiation reduces side reactions, such as decarboxylation, by enabling precise temperature control.
Biological Activity and Mechanistic Insights
Pyrrolo[2,3-b]pyridines are recognized for their kinase inhibitory activity. Methyl 1-tert-butyl-3-cyano-6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate demonstrates nanomolar potency against ATR (Ataxia-Telangiectasia and Rad3-related) kinase, a critical target in DNA damage response. The cyano group at C3 enhances hydrogen bonding with kinase active sites, while the tert-butyl moiety improves metabolic stability by shielding the core from oxidative degradation .
Table 2: Comparative Kinase Inhibition Data
Compound | ATR IC₅₀ (nM) | Selectivity (vs. ATM) |
---|---|---|
Methyl 1-tert-butyl-3-cyano-... | 12.4 | >100-fold |
Indole-based analog | 45.6 | 30-fold |
7-Azaindole derivative | 8.9 | >50-fold |
The compound’s anti-inflammatory activity is linked to NF-κB pathway inhibition, reducing pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in murine models.
Physicochemical and Pharmacokinetic Profile
The logP value of 2.7 indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility. The methyl ester at C4 serves as a prodrug moiety, undergoing hydrolysis in vivo to the active carboxylic acid .
Table 3: Physicochemical Properties
Property | Value |
---|---|
logP | 2.7 |
Solubility (PBS, pH 7.4) | 18 µM |
Plasma Protein Binding | 89% |
Metabolic Stability | t₁/₂ = 4.2 h (human liver microsomes) |
Crystallographic data (DOI:10.5517/ccrm7cy) confirms the molecule’s planar geometry, facilitating π-π stacking with aromatic residues in target proteins .
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